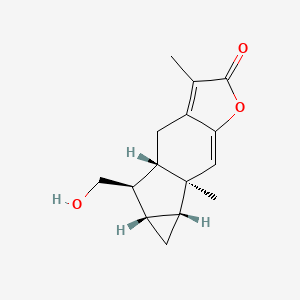
Shizukanolide C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Shizukanolide C is a sesquiterpene lactone isolated from the roots of Chloranthus serratus, a plant species belonging to the Chloranthaceae family . This compound is part of a group of naturally occurring sesquiterpenes known for their unique lindenane skeleton . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Shizukanolide C is typically extracted from the roots of Chloranthus serratus using organic solvents such as ether . The extraction process involves the use of column chromatography techniques, including Florisil and silica gel columns, followed by preparative thin-layer chromatography . The compound is isolated as colorless needles with a melting point of approximately 156°C .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The use of efficient chromatographic techniques and optimization of solvent systems are crucial for achieving high yields and purity in industrial production.
化学反应分析
Types of Reactions
Shizukanolide C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydro-shizukanolide, which exhibits moderate antifungal activity.
Reduction: Reduction reactions can modify the lactone ring, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties and biological activities.
Common Reagents and Conditions
Oxidation: Alkaline hydrogen peroxide is commonly used for the epoxidation of sesquiterpenes.
Reduction: Sodium borohydride is often employed for the reduction of carbonyl groups in sesquiterpenes.
Substitution: Various organic reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Dehydro-shizukanolide: Formed through oxidation, this compound has shown antifungal properties.
Epoxides and Hydroxy Derivatives: These products result from epoxidation and hydroxylation reactions, respectively.
科学研究应用
作用机制
The mechanism of action of Shizukanolide C involves its interaction with fungal cell membranes, leading to the disruption of membrane integrity and inhibition of fungal growth . The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, making it an effective antifungal agent .
相似化合物的比较
Shizukanolide C is part of a group of sesquiterpene lactones that includes Shizukanolides D, E, and F . These compounds share a similar lindenane skeleton but differ in their functional groups and biological activities . For example:
Shizukanolide D: An epoxy derivative of this compound with distinct antifungal properties.
Shizukanolide E and F: Hydroxy derivatives of this compound, each exhibiting unique biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
(1S,9S,10R,12S,13R)-13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3/t9-,10-,11-,12+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHCTKZHBRTLRU-CYRTVHNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H]([C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural relationship between Shizukanolides C, D, E, and F?
A1: Shizukanolides D (1), E (4), and F (6) are structural derivatives of Shizukanolide C (2). Shizukanolide D is an epoxy derivative of this compound []. Meanwhile, Shizukanolides E and F are hydroxy derivatives of this compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

